Optical Rotation as a Definitive Identity and Purity Indicator for N-Formyl-L-phenylalanine
The optical rotation of N-Formyl-L-phenylalanine is +74° (c=4, EtOH) [1]. This is quantitatively distinct from the D-enantiomer, which exhibits a specific rotation of -66° (c=4, EtOH) . The sign and magnitude of optical rotation serve as definitive identity and purity indicators for chiral procurement.
| Evidence Dimension | Optical Rotation (specific rotation) |
|---|---|
| Target Compound Data | +74° (c=4, EtOH) [1]; +72 ± 2° (c=1, EtOH) |
| Comparator Or Baseline | N-Formyl-D-phenylalanine: -66° (c=4, EtOH) |
| Quantified Difference | Opposite sign; magnitude difference of ~8° |
| Conditions | Polarimetry at sodium D-line, specified concentration and solvent |
Why This Matters
Optical rotation confirms enantiomeric identity and is critical for applications requiring stereochemical purity, such as chiral resolution and asymmetric synthesis.
- [1] National Institute of Advanced Industrial Science and Technology (AIST). SDBS-6679: N-formyl-L-phenylalanine. Optical rotation +74° (c=4, EtOH). View Source
